molecular formula C23H24N2O3S2 B11555479 ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate

Cat. No.: B11555479
M. Wt: 440.6 g/mol
InChI Key: PSLUXWJYQPBIAU-DEDYPNTBSA-N
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Description

Ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate is a complex organic compound with a unique structure that includes a thiazolidinone ring, a benzylidene group, and an ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate typically involves the following steps:

    Formation of the Thiazolidinone Ring: The thiazolidinone ring is synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions. This reaction forms the core thiazolidinone structure.

    Benzylidene Group Introduction: The benzylidene group is introduced by reacting the thiazolidinone with a benzaldehyde derivative in the presence of a base, typically under reflux conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzylidene group or the ester moiety, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in dry solvents like tetrahydrofuran or ether.

    Substitution: Nucleophiles such as amines, thiols, or halides; typically carried out under reflux conditions in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols.

Scientific Research Applications

Ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent. Its unique structure allows it to interact with various biological targets.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound’s unique properties make it suitable for use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate involves its interaction with specific molecular targets. The thiazolidinone ring and benzylidene group allow it to bind to enzymes and receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or antimicrobial activity. The exact molecular pathways involved depend on the specific biological target.

Comparison with Similar Compounds

Ethyl 2-[({(5E)-4-oxo-5-[4-(propan-2-yl)benzylidene]-2-thioxo-1,3-thiazolidin-3-yl}methyl)amino]benzoate can be compared with similar compounds such as:

Properties

Molecular Formula

C23H24N2O3S2

Molecular Weight

440.6 g/mol

IUPAC Name

ethyl 2-[[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]methylamino]benzoate

InChI

InChI=1S/C23H24N2O3S2/c1-4-28-22(27)18-7-5-6-8-19(18)24-14-25-21(26)20(30-23(25)29)13-16-9-11-17(12-10-16)15(2)3/h5-13,15,24H,4,14H2,1-3H3/b20-13+

InChI Key

PSLUXWJYQPBIAU-DEDYPNTBSA-N

Isomeric SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)/C(=C\C3=CC=C(C=C3)C(C)C)/SC2=S

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NCN2C(=O)C(=CC3=CC=C(C=C3)C(C)C)SC2=S

Origin of Product

United States

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